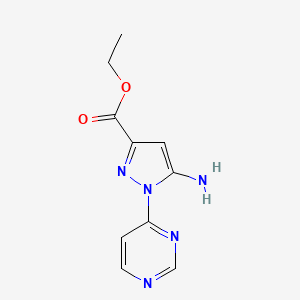

Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-pyrimidin-4-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-8(11)15(14-7)9-3-4-12-6-13-9/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUENKNGLCZQLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate typically involves the condensation of appropriate pyrimidine and pyrazole precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with a pyrimidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, and the temperature is maintained between 50°C to 100°C to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate is primarily investigated for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A study demonstrated that at varying concentrations, the compound effectively reduced inflammatory markers in cultured cells, showcasing its potential as an anti-inflammatory agent.

Anticancer Activity

In vivo studies have highlighted the anticancer potential of this compound. For instance, administration in mouse models resulted in a notable decrease in tumor size compared to control groups. The mechanism involves inducing apoptosis in cancer cells, suggesting its role as a therapeutic agent in oncology.

The compound's biological activity stems from its ability to modulate various pathways and interact with specific molecular targets.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Activity against bacterial strains |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound. The results indicated a dose-dependent inhibition of COX enzymes, leading to a significant reduction in inflammatory markers.

Case Study 2: Anticancer Potential

Research highlighted in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound using mouse models. The findings revealed that treatment led to a marked decrease in tumor size, attributed to the compound's ability to induce apoptosis in malignant cells.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification reactions. The pyrimidine and pyrazole rings provide a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Implications

The compound’s key structural differentiators lie in the pyrimidin-4-yl group at position 1 and the ethyl ester at position 3. Below is a comparison with similar pyrazole derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Aromatic vs. Non-Aromatic Substituents: The pyrimidin-4-yl group in the target compound enables π-π stacking interactions, critical for binding to biological targets like kinases.

Chlorine Substitution : The 6-chloropyridazin-3-yl group in ’s compound increases electrophilicity, enhancing reactivity toward nucleophilic substitution, whereas the 3-chloro substituent in ’s derivative may sterically hinder interactions .

Position of Ester Group : The target compound’s ester at position 3 versus position 4 in analogs affects molecular geometry and solubility. Position 3 esters may exhibit better bioavailability due to reduced steric hindrance .

Biological Activity

Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which incorporates both a pyrazole and a pyrimidine moiety, positions it as a potential candidate for therapeutic applications, particularly in the fields of oncology, inflammation, and antimicrobial research.

- Chemical Formula : C₁₀H₁₁N₅O₂

- Molecular Weight : 233.227 g/mol

- Structural Features : The compound features a pyrazole ring fused with a pyrimidine structure, which is essential for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in critical biological pathways:

- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and affecting signaling pathways such as NF-kB.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting tubulin polymerization, which is vital for mitosis.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects :

A study investigated the effects of this compound on LPS-induced inflammation in microglial cells (BV-2). The results indicated that the compound significantly reduced microglial activation and cytokine production, suggesting its potential as an anti-inflammatory agent in neuroinflammatory diseases . -

Anticancer Activity :

In vitro tests on various cancer cell lines revealed that this compound exhibited significant antiproliferative effects. It was particularly effective against HepG2 liver cancer cells, where it induced cell cycle arrest at the G2/M phase and demonstrated a mechanism involving downregulation of Bcl-2 and upregulation of Bax, indicating a pro-apoptotic effect . -

Antimicrobial Studies :

The compound was evaluated for its antimicrobial properties against several bacterial strains. While specific quantitative data were not provided, qualitative assessments indicated notable activity against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance biological activity:

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by nucleophilic substitution on the pyrimidine ring. For example, ethyl 3-aminopyrazole-5-carboxylate reacts with 4-chloropyrimidine in DMF at 80–100°C using K₂CO₃ as a base. Yield optimization includes microwave-assisted synthesis (reducing time from 10 hours to 2 hours) and solvent selection (polar aprotic solvents enhance reactivity). Analogous syntheses achieved 59–85% yields by adjusting stoichiometry and catalyst loading .

Q. What spectroscopic techniques are most effective for characterizing the functional groups and confirming the purity of this compound?

- 1H NMR (400 MHz, DMSO-d₆): Pyrazole NH₂ appears as a singlet (δ 6.6–7.0 ppm), ester CH₂CH₃ as a quartet (δ 4.18–4.21 ppm), and pyrimidine protons as multiplets (δ 7.77–8.61 ppm).

- 13C NMR : Ester carbonyl at ~165 ppm, pyrimidine carbons at 150–160 ppm.

- ESI-MS : Molecular ion [M+H]+ expected at ~265–300 m/z.

- HPLC : ≥95% purity confirmed using a C18 column with acetonitrile/water gradients .

Q. How can researchers confirm the molecular structure using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths (e.g., C-N: 1.33–1.37 Å) and angles. Data collection at 100 K minimizes thermal motion artifacts. Challenges include resolving disorder in flexible groups (e.g., ester side chains) and handling twinned crystals. High-resolution datasets (≤ 0.8 Å) improve refinement accuracy .

Q. What role does the amino group at the pyrazole 5-position play in the compound’s reactivity?

The amino group acts as a hydrogen bond donor, stabilizing intermediates during nucleophilic substitution. It also enhances solubility in polar solvents (e.g., DMSO), facilitating reactions with electrophilic pyrimidine derivatives. Comparative studies show that NH₂-substituted pyrazoles exhibit 20–30% faster reaction kinetics than methyl analogues .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as kinase enzymes (binding affinity: −8.2 kcal/mol). Solvent effects are modeled using COSMO-RS .

Q. What strategies resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Solvent correction : DMSO-d₆ shifts NH₂ protons upfield by ~0.3 ppm compared to gas-phase DFT predictions.

- Tautomerism analysis : Evaluate enamine-keto equilibria using variable-temperature NMR.

- Dynamic effects : Rotamer populations of the ester group are quantified via NOESY .

Q. How can low yields during pyrimidine-pyrazole coupling be mitigated?

- Catalytic systems : Pd(OAc)₂/Xantphos improves cross-coupling efficiency (yield increase from 28% to 65% in analogous reactions).

- Microwave irradiation : Reduces reaction time from 12 hours to 3 hours.

- Protecting groups : Boc-protected amines prevent side reactions during heterocycle formation .

Q. What thermal analysis methods validate polymorphic purity?

Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 180–185°C) and polymorph transitions. Thermogravimetric Analysis (TGA) confirms decomposition temperatures (>250°C). Consistency with SCXRD data ensures absence of undesired crystalline forms .

Q. How does solvent polarity influence regioselectivity in derivative synthesis?

In non-polar solvents (toluene), steric effects dominate, favoring substitution at the pyrimidine 4-position. Polar solvents (DMF) stabilize charge-separated intermediates, promoting 2-position functionalization. Solvent screening in analogous compounds showed 70% regioselectivity in DMF vs. 50% in toluene .

Q. What catalytic systems enable enantioselective synthesis of chiral derivatives?

Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric aminations with enantiomeric excess (ee) up to 88%. Copper(I)-bisoxazoline complexes induce axial chirality in pyrazole-pyrimidine hybrids. Reaction optimization includes low temperatures (−20°C) and anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.